2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride
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Overview
Description
2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride is a chemical compound with a variety of applications in scientific research and industry. It is known for its unique chemical structure, which includes an amino group and a dimethylamino group attached to a phenyl ring, making it a versatile compound in various chemical reactions.
Scientific Research Applications
2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The compound “2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride” is a complex molecule with potential biological activity. . These are important targets in the field of cancer therapeutics.
- Bcr-Abl is a fusion protein that is often associated with chronic myeloid leukemia. It has constitutive tyrosine kinase activity that promotes cell proliferation and inhibits DNA repair, leading to cancer .
- HDAC1 (Histone Deacetylase 1) is an enzyme that removes acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. Its overexpression has been linked to several types of cancer .
Mode of Action
The compound interacts with its targets (Bcr-Abl and HDAC1) and inhibits their activity . This inhibition can lead to a decrease in the proliferation of cancer cells and an increase in DNA repair mechanisms . .
Biochemical Pathways
The compound’s interaction with Bcr-Abl and HDAC1 affects multiple biochemical pathways. By inhibiting Bcr-Abl, it can disrupt the signaling pathways that promote cell proliferation and inhibit DNA repair. By inhibiting HDAC1, it can affect gene expression by changing the state of histones, thereby influencing the structure of the chromatin and the accessibility of the DNA .
Result of Action
The inhibition of Bcr-Abl and HDAC1 by the compound can lead to a decrease in the proliferation of cancer cells and an increase in DNA repair mechanisms . This could potentially lead to a reduction in tumor growth and size.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride typically involves the reaction of 4-(dimethylamino)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving refluxing in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically obtained through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various nucleophiles such as halides, amines; reactions are conducted in polar solvents with appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols .
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)benzaldehyde: A precursor in the synthesis of 2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride.
N,N-dimethyl-4-aminobenzamide: Shares structural similarities and is used in similar applications.
4-(dimethylamino)phenylacetic acid: Another related compound with comparable chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise chemical modifications and interactions .
Properties
IUPAC Name |
2-amino-N-[4-(dimethylamino)phenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-13(2)9-5-3-8(4-6-9)12-10(14)7-11;/h3-6H,7,11H2,1-2H3,(H,12,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTFVXIOGNKGCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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